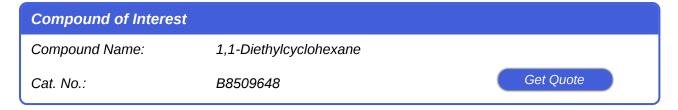


Thermochemical Profile of 1,1-Diethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,1-diethylcyclohexane**. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and provides a visual representation of the relationships between core thermochemical properties.

Quantitative Thermochemical Data

The following tables summarize the critically evaluated thermochemical property data for **1,1-diethylcyclohexane**, primarily sourced from the NIST/TRC Web Thermo Tables.[1] This data is crucial for understanding the energetic properties and behavior of this compound under various conditions.

Table 1: Enthalpy and Entropy Data for **1,1-Diethylcyclohexane**[1]



Property	Phase	Temperature Range (K)	Notes
Enthalpy	Ideal Gas	200 - 1000	Data available as a function of temperature.
Enthalpy	Liquid in equilibrium with Gas	250 - 646.8	Data available as a function of temperature.
Entropy	Ideal Gas	200 - 1000	Data available as a function of temperature and pressure.
Entropy	Liquid in equilibrium with Gas	250 - 646.8	Data available as a function of temperature.
Enthalpy of Formation	Gas	Standard State	Critically evaluated data.
Enthalpy of Formation	Liquid	Standard State	Critically evaluated data.

Table 2: Heat Capacity Data for **1,1-Diethylcyclohexane**[1]

Property	Phase	Temperature Range (K)	Notes
Heat Capacity at Constant Pressure (Cp)	Ideal Gas	200 - 1000	Data available as a function of temperature.
Heat Capacity at Saturation Pressure	Liquid in equilibrium with Gas	250 - 646.8	Data available as a function of temperature.



Table 3: Other Physical and Thermochemical Properties for 1,1-Diethylcyclohexane[1]

Property	Phase	Temperature Range (K)	Notes
Density	Liquid in equilibrium with Gas	200 - 660	Based on 1 experimental data point.
Enthalpy of Vaporization	Liquid to Gas	255 - 660	Data available as a function of temperature.
Viscosity	Liquid in equilibrium with Gas	270 - 650	Data available as a function of temperature.
Thermal Conductivity	Liquid in equilibrium with Gas	200 - 590	Data available as a function of temperature.

Experimental Protocols

While specific experimental details for the thermochemical analysis of **1,1-diethylcyclohexane** are not readily available in the public domain, this section outlines generalized and widely accepted methodologies for determining the key thermochemical properties of liquid hydrocarbons.

Determination of Liquid Phase Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a liquid by minimizing heat exchange with the surroundings.

Objective: To determine the specific heat capacity (Cp) of liquid **1,1-diethylcyclohexane** as a function of temperature.

Apparatus:



- An adiabatic calorimeter, consisting of a sample cell, a surrounding adiabatic shield, and a vacuum jacket.
- A precision platinum resistance thermometer.
- A calibrated electrical heater.
- Data acquisition system.

Procedure:

- A known mass of high-purity **1,1-diethylcyclohexane** is introduced into the sample cell.
- The cell is sealed, and the calorimeter is assembled and evacuated.
- The sample is cooled to the starting temperature of the experiment.
- A series of measurements are performed by introducing a known amount of electrical energy
 (Q) to the sample cell heater and measuring the resulting temperature increase (ΔT).
- The temperature of the adiabatic shield is controlled to match the temperature of the sample cell throughout the experiment, minimizing heat loss.
- The heat capacity of the sample is calculated from the energy input, the temperature change, and the heat capacity of the empty calorimeter (which is determined in separate calibration experiments).

Data Analysis: The heat capacity of the sample (C_p,sample) is calculated using the following equation:

 C_p ,sample = $(Q / \Delta T) - C_p$,calorimeter

The molar heat capacity is then obtained by dividing by the number of moles of the sample.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry



The standard enthalpy of formation of an organic compound like **1,1-diethylcyclohexane** is typically determined indirectly by measuring the enthalpy of combustion.

Objective: To determine the standard enthalpy of combustion of **1,1-diethylcyclohexane**, from which the standard enthalpy of formation can be calculated.

Apparatus:

- A bomb calorimeter, which is a constant-volume calorimeter.
- A high-pressure oxygen bomb.
- A sample crucible.
- A firing wire (e.g., platinum or nichrome).
- A precision thermometer.
- A water bath with a stirrer.

Procedure:

- A precisely weighed sample of 1,1-diethylcyclohexane is placed in the crucible inside the oxygen bomb.
- The bomb is sealed and pressurized with a known excess of pure oxygen.
- The bomb is placed in the calorimeter, which is filled with a known mass of water.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the firing wire.
- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- The temperature change (ΔT) is corrected for heat exchange with the surroundings.

Data Analysis:



- The heat released by the combustion reaction is absorbed by the calorimeter and the water. The total heat capacity of the calorimeter system (C_cal) is determined in a separate calibration experiment using a substance with a known enthalpy of combustion (e.g., benzoic acid).
- The heat of combustion at constant volume (ΔU_comb) is calculated as:

$$\Delta U_{comb} = -C_{cal} * \Delta T$$

• The enthalpy of combustion at constant pressure (ΔH _comb) is then calculated from ΔU _comb using the relationship:

$$\Delta H \text{ comb} = \Delta U \text{ comb} + \Delta n \text{ gas} * R * T$$

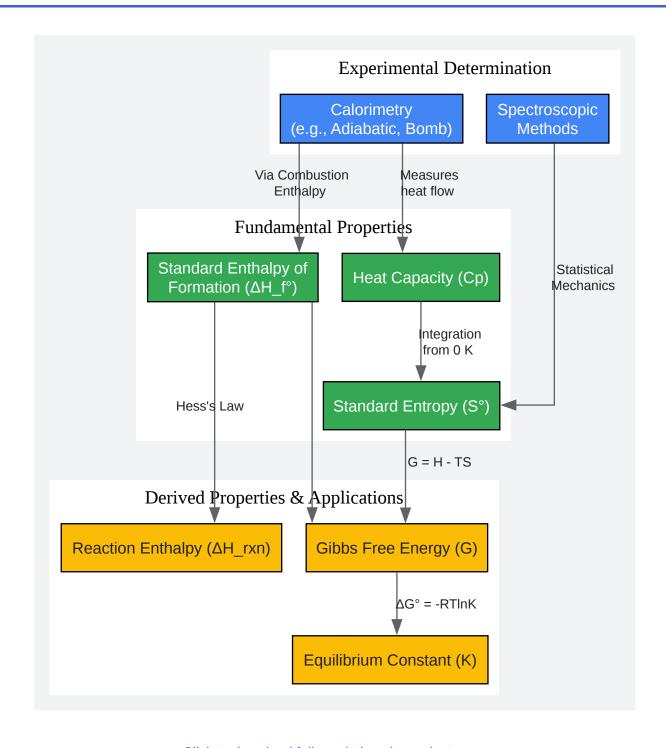
where Δn _gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

Finally, the standard enthalpy of formation (ΔH_f°) of 1,1-diethylcyclohexane is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Thermochemical Relationships

The following diagram illustrates the logical flow of how key thermochemical properties are determined and interconnected.





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Caption: Workflow for the determination and application of thermochemical data.

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References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
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